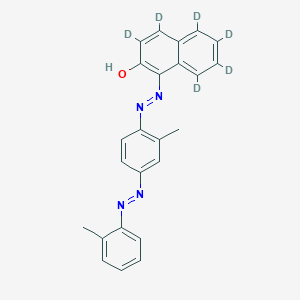

N-Boc-N-desethyl Sunitinib

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

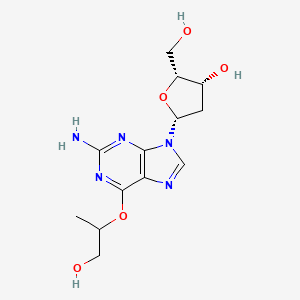

Synthesis Analysis

The synthesis of Sunitinib and its derivatives, including N-Boc-N-desethyl Sunitinib, involves multiple steps, starting from commercially available precursors like acetyl ethyl acetate, 4-fluoroaniline, and N1,N1-diethylethane-1,2-diamine. Key steps in the synthesis include cyclization, hydrolysis, decarboxylation, formylation, and condensation, with an emphasis on optimizing yields and conditions for each step. An interesting aspect of the synthesis is the solvent-free decarboxylation process, which presents a more economical and environmentally friendly approach compared to traditional methods that use high-boiling-point solvents (Meng et al., 2015).

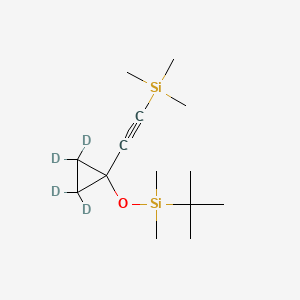

Molecular Structure Analysis

Sunitinib and its derivatives have complex molecular structures that contribute to their mechanism of action. The crystal and molecular structures of Sunitinib malate (SUM) and its synthetic intermediates have been characterized through X-ray crystallography, showing SUM crystallizes in specific space groups with a distinct arrangement of molecules in its crystal lattice. These structural insights are crucial for understanding the drug's interaction with its target receptors (Sidoryk et al., 2013).

Chemical Reactions and Properties

Sunitinib's chemical properties, including its reactions with biological targets, are key to its therapeutic effect. It acts by inhibiting the kinase activity of its target receptors, preventing the phosphorylation and activation of downstream signaling pathways involved in tumor growth and angiogenesis. The interaction with ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2 also highlights its ability to affect drug bioavailability and resistance (Shukla et al., 2009).

Physical Properties Analysis

The physical properties of Sunitinib, such as solubility, melting point, and stability, influence its formulation and delivery. Sunitinib's sensitivity to light, leading to rapid conversion of isomers, necessitates careful handling and formulation to ensure stability and efficacy. The development of methods to quantify Sunitinib and its metabolites in biological samples requires consideration of these properties to ensure accurate monitoring and therapeutic drug monitoring (de Bruijn et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the drug's pharmacokinetics, metabolism, and interactions with biological molecules. Studies on the pharmacokinetics and metabolism of Sunitinib in rats, monkeys, and humans reveal extensive metabolism involving N-de-ethylation and hydroxylation, among other pathways, which are crucial for its elimination and therapeutic effect (Speed et al., 2012).

将来の方向性

Research is ongoing to understand the effects of Sunitinib and its metabolites, including N-Boc-N-desethyl Sunitinib, on various types of cancer. For example, studies have been conducted to understand the relationship between circulating Sunitinib levels and changes in platelet traits in patients with renal cell carcinoma . Further studies are needed to elucidate the stereospecific storage, metabolism, and secretion processes of Sunitinib in Sunitinib-resistant cells .

特性

IUPAC Name |

tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJVBOSWZGYOFA-AQTBWJFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719180 |

Source

|

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N-desethyl Sunitinib | |

CAS RN |

1246833-23-7 |

Source

|

| Record name | tert-Butyl ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen](/img/no-structure.png)